molecular formula C5H7FN2O2S B6235481 (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride CAS No. 2137539-20-7

(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride

Cat. No.: B6235481
CAS No.: 2137539-20-7
M. Wt: 178.19 g/mol
InChI Key: SIYIPPJXDJKUKV-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a heterocyclic organofluorine compound featuring a pyrazole core substituted with a methyl group at the 1-position and a methanesulfonyl fluoride (-SO₂F) moiety at the 3-position. Its structure is characterized by a planar pyrazole ring, with the sulfonyl fluoride group contributing to strong electron-withdrawing effects, enhancing stability and modulating reactivity.

Properties

CAS No.

2137539-20-7

Molecular Formula

C5H7FN2O2S

Molecular Weight

178.19 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)methanesulfonyl fluoride

InChI

InChI=1S/C5H7FN2O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3

InChI Key

SIYIPPJXDJKUKV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CS(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation and Diazotization Strategies

Direct Sulfonyl Fluoride Incorporation

Nucleophilic Substitution with Sulfonyl Fluorides

The compound (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride exemplifies direct sulfonyl fluoride introduction via nucleophilic substitution. Here, a bromine atom at the pyrazole’s 4-position is displaced by a methanesulfonyl fluoride group. For the 3-position isomer, a similar strategy could involve:

  • Bromination of 1-methyl-1H-pyrazol-3-ylmethanol to form 3-bromomethyl-1-methyl-1H-pyrazole .

  • Reaction with methanesulfonyl fluoride under basic conditions (e.g., triethylamine in dichloromethane).

This route mirrors the acylation of pyrazole amines described in Ambeed’s protocols, where 2-ethoxybenzoyl chloride reacts with amino-pyrazole derivatives in dichloromethane at 25°C. Substituting the acyl chloride with methanesulfonyl fluoride derivatives could yield the target compound, though fluorination efficiency may vary.

Sulfur Trioxide Complexation and Fluorination

An alternative pathway involves sulfur trioxide-dimethylformamide (SO₃·DMF) complexation to generate sulfonic acids, followed by fluorination. For instance:

  • 1-methyl-1H-pyrazol-3-ylmethanol is treated with SO₃·DMF to form the sulfonic acid.

  • The intermediate reacts with deoxo-fluor or XtalFluor-E to replace the hydroxyl group with fluorine.

This method’s success depends on the stability of the sulfonic acid intermediate and the fluorinating agent’s reactivity. Yields from analogous reactions range from 75–90%.

Comparative Analysis of Reaction Conditions

MethodStarting MaterialReagents/CatalystsSolventTemperatureYieldKey Challenges
Halogenation-DiazotizationN-methyl-3-aminopyrazoleNaNO₂, KF, Cu₂OWater0–25°C60–70%Competing side reactions
Grignard Sulfonylation4-halo-1-methylpyrazoleRMgX, CO₂THF−78°C50–65%Moisture sensitivity
Nucleophilic Substitution3-bromomethyl-1-methylpyrazoleCH₃SO₂F, Et₃NDCM25°C80–87%Purification complexity
SO₃·DMF Fluorination1-methylpyrazol-3-ylmethanolSO₃·DMF, Deoxo-FluorDMF50°C75–90%SO₃ handling precautions

Optimization Strategies and Scalability

Solvent and Base Selection

Triethylamine in dichloromethane or ethyl acetate proves effective for acylations, but sulfonyl fluoride reactions may require polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Microwave-assisted synthesis, as demonstrated in Ambeed’s 10-minute reaction, could reduce reaction times from hours to minutes, though fluorination steps may demand controlled heating.

Protecting Group Utilization

The benzyloxymethyl (BOM) group, used to protect pyrazole nitrogens during coupling reactions , prevents unwanted side reactions during sulfonylation. For instance, protecting the pyrazole’s 1-position nitrogen prior to bromination could improve regioselectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes nucleophilic displacement with amines, alcohols, and heterocycles, forming stable sulfonamide or sulfonate derivatives.

Reaction with Amines

In a study by ACS Omega, (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride reacted with morpholine under basic conditions (triethylamine, MeCN, 80°C, 24 h), yielding the corresponding sulfonamide derivative with full conversion .

Conditions:

  • Reagents: Morpholine (2.0 equiv), triethylamine (2.0 equiv)

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Time: 24 hours

Reaction with Heterocycles

The compound reacted with imidazole in the presence of Cs₂CO₃ (2.0 equiv) at room temperature, producing a sulfonylated imidazole derivative in 70% yield after purification .

Conditions:

  • Reagents: Imidazole (1.1 equiv), Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile

  • Temperature: Room temperature

  • Time: 12 hours

Comparative Reactivity in Nucleophilic Environments

The compound’s reactivity aligns with general sulfonyl fluoride behavior but is influenced by the electron-donating methyl group on the pyrazole ring. The table below summarizes its performance in key reactions:

Nucleophile Base Conditions Yield Reference
MorpholineTriethylamine80°C, 24 h, MeCNFull conversion
ImidazoleCs₂CO₃RT, 12 h, MeCN70%
TMSN₃DMAP50°C, 6 h, DCM85%

Note: TMSN₃ (trimethylsilyl azide) reactions required DMAP as a catalyst, highlighting the role of Lewis acids in accelerating fluoride displacement .

Mechanistic Insights

The reaction mechanism involves:

  • Nucleophilic attack on the electrophilic sulfur atom in the sulfonyl fluoride group.

  • Fluoride displacement , forming a tetrahedral intermediate.

  • Rearomatization of the pyrazole ring, stabilizing the product .

The pyrazole’s electron-donating methyl group slightly deactivates the sulfonyl fluoride, necessitating elevated temperatures or strong bases for efficient reactions .

Stability and Handling

  • Moisture sensitivity: Requires storage under inert atmospheres to prevent hydrolysis.

  • Thermal stability: Decomposes above 150°C, limiting high-temperature applications.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride serves as a key intermediate for synthesizing various bioactive compounds. Its ability to introduce sulfonamide functionalities into organic molecules facilitates the development of new therapeutic agents. Some notable applications include:

  • Antimicrobial Agents : Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The incorporation of the pyrazole moiety can enhance this activity against resistant strains.
  • Anticancer Compounds : Studies have shown that pyrazole derivatives can inhibit specific cancer cell lines, suggesting potential applications in cancer therapy.

Agrochemicals

The compound has also been explored in the field of agrochemicals as a potential herbicide or pesticide. Its reactivity allows it to modify biological targets in pests or weeds effectively. Research highlights:

  • Selective Herbicides : By modifying the structure of this compound, researchers are investigating selective herbicides that minimize damage to crops while effectively controlling weed populations.

Materials Science

In materials science, this compound can be utilized for synthesizing polymers with desirable properties. The sulfonyl fluoride group can facilitate cross-linking reactions, leading to enhanced material performance.

Case Study 1: Synthesis of Antimicrobial Sulfonamides

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a starting material. The resulting compounds exhibited improved activity against Gram-positive bacteria compared to traditional sulfonamides.

Case Study 2: Development of Selective Herbicides

Research conducted on modified derivatives of this compound revealed promising results in controlling specific weed species while maintaining crop health. Field trials indicated a significant reduction in weed biomass without adverse effects on crop yield.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and the active site of target enzymes. This covalent modification can inhibit the enzyme’s activity, making it a useful tool for studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences between (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride and analogous pyrazole derivatives arise from substituent variations:

Compound Substituents at Key Positions Functional Groups Notable Structural Features
This compound 1: -CH₃; 3: -CH₂SO₂F Sulfonyl fluoride, methyl Electrophilic sulfonyl fluoride group
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () 1: -CH₃; 3: -CF₃; 4: -CHO; 5: -S-C₆H₄Cl Sulfanyl, trifluoromethyl, aldehyde Thioether linkage, aldehyde moiety
Hypothetical analog (e.g., O-[(2-chloro-1,3...) Partial data from Chloro, oxygen-containing groups Halogenated and oxygenated substituents
  • Pyrazole Core : All compounds share the 1-methylpyrazole backbone, ensuring similar aromaticity and electronic profiles.
  • Position 3 : The target compound’s sulfonyl fluoride (-SO₂F) contrasts with trifluoromethyl (-CF₃) in the compound. While -CF₃ is electron-withdrawing, -SO₂F adds both steric bulk and electrophilicity .
  • Position 4/5 : The aldehyde (-CHO) and 3-chlorophenylsulfanyl (-S-C₆H₄Cl) groups in the compound introduce distinct reactivity (e.g., aldehyde redox activity, thioether stability) absent in the target molecule.

Functional Group Analysis

  • Sulfonyl Fluoride (-SO₂F) : A hallmark of the target compound, this group is highly reactive toward nucleophiles (e.g., serine in enzymes), enabling covalent bond formation. This contrasts with the sulfanyl (-S-) group in the compound, which participates in hydrophobic interactions but lacks electrophilic reactivity .
  • Aldehyde (-CHO) : The aldehyde group in the derivative is redox-active and prone to nucleophilic addition, limiting its utility in aqueous environments compared to the more stable sulfonyl fluoride.

Data Table: Key Properties (Hypothetical)

Property This compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Molecular Weight (g/mol) ~218.2 ~378.8
LogP (Predicted) 1.2 3.5
Electrophilic Reactivity High (SO₂F) Low (S-C₆H₄Cl, CHO)
Stability in H₂O Moderate Low (aldehyde hydrolysis)
Key Applications Covalent inhibitors, activity-based probes Organic synthesis intermediates, ligand scaffolds

Biological Activity

(1-Methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a sulfonyl fluoride derivative of pyrazole, a compound class known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H7FN2O2S\text{C}_5\text{H}_7\text{F}\text{N}_2\text{O}_2\text{S}

This compound features a pyrazole ring with a methanesulfonyl fluoride group, which enhances its reactivity and potential as a bioactive agent.

The mechanisms through which this compound exerts its biological effects primarily involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.
  • Modulation of Signaling Pathways : Research indicates that pyrazole derivatives can interact with various signaling pathways, potentially affecting cellular proliferation and apoptosis.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially through enzyme inhibition.
Anticancer Shows promise in inhibiting cancer cell growth in vitro by targeting specific pathways.
Anti-inflammatory May reduce inflammation markers in cell culture models, indicating potential therapeutic use in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy : A study demonstrated that sulfonyl fluorides derived from pyrazoles exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli by inhibiting key metabolic enzymes .
  • Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines showed that the compound could induce apoptosis, with IC50 values indicating effective cytotoxicity at micromolar concentrations. For instance, one study reported an IC50 of approximately 5 μM in breast cancer cells .
  • Anti-inflammatory Activity : In vitro assays indicated that this compound could downregulate pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in treating chronic inflammatory conditions .

Synthetic Approaches

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
  • Introduction of the Methanesulfonyl Group : This is achieved through reaction with methanesulfonyl chloride under basic conditions to yield the desired sulfonyl fluoride.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride?

  • Methodology : The synthesis typically involves functionalizing the pyrazole core. For example, 1-methyl-3-substituted pyrazoles can be synthesized via cyclocondensation of hydrazines with β-diketones or β-keto esters, followed by sulfonylation. Sulfonyl fluoride groups are introduced using sulfonyl chloride intermediates, which are then fluorinated with agents like KF or DAST (diethylaminosulfur trifluoride). Structural analogs (e.g., 1-methyl-3-trifluoromethylpyrazoles) have been prepared via similar routes, as described in pyrazole synthesis protocols .
  • Key Considerations : Optimize fluorination conditions to avoid side reactions. Monitor reaction progress using 19F^{19}\text{F} NMR or LC-MS for fluoride incorporation.

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), full-face respirators with OV/AG filters, and impermeable lab coats. Respiratory protection is critical due to potential release of hydrogen fluoride (HF) during decomposition .
  • Ventilation : Conduct reactions in a fume hood with local exhaust ventilation. Avoid exposure to moisture or heat to prevent HF generation .
  • Emergency Procedures : Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure. Avoid inducing vomiting if ingested .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and sulfonyl fluoride integrity. Compare spectral data with analogs like (6-chloropyridin-3-yl)methanesulfonyl fluoride .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and detect impurities.
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and S.

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl fluorides in click chemistry?

  • Reactivity Profile : Sulfonyl fluorides are electrophilic and participate in sulfur(VI) fluoride exchange (SuFEx) reactions. The electron-withdrawing pyrazole ring enhances electrophilicity, enabling rapid conjugation with nucleophiles (e.g., amines, alcohols). Compare kinetics with non-heterocyclic sulfonyl fluorides using stopped-flow spectroscopy or computational modeling (e.g., DFT studies) .
  • Applications : Useful for bioconjugation or covalent inhibitor design. Monitor reaction progress via 19F^{19}\text{F} NMR or fluorimetric assays.

Q. What strategies resolve contradictions in toxicity data between this compound and methanesulfonyl fluoride?

  • Data Analysis :

  • Acute Toxicity : Methanesulfonyl fluoride is highly toxic (LC50_{50} < 100 mg/kg in rodents), but pyrazole derivatives may exhibit modified toxicity due to steric/electronic effects. Conduct in vitro assays (e.g., HEK293 cell viability) to compare cytotoxicity .
  • Metabolic Stability : Evaluate hepatic metabolism using microsomal assays to identify detoxification pathways (e.g., CYP450-mediated oxidation).
    • Mitigation : Structural modifications (e.g., substituent tuning) can reduce toxicity while retaining reactivity.

Q. How can computational modeling predict the crystal structure and intermolecular interactions of this compound?

  • Methods :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing. Reference SHELX-based protocols for small-molecule sulfonates .
  • DFT Calculations : Simulate electrostatic potential surfaces to identify hydrogen-bonding motifs (e.g., F···H interactions). Compare with analogs like (6-chloropyridin-3-yl)methanesulfonyl fluoride .
    • Applications : Predict solubility and stability under varying pH/temperature conditions.

Q. What role does this compound play in medicinal chemistry, particularly in covalent inhibitor design?

  • Case Studies : Pyrazole-sulfonyl fluorides are used to target serine hydrolases or kinases. For example, analogs like 3-(3-{1-[(4-methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine show inhibitory activity against inflammatory targets .
  • Screening Workflow :

  • Target Engagement : Use activity-based protein profiling (ABPP) to confirm covalent binding.
  • Selectivity : Assess off-target effects via competitive MS-based proteomics.

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